molecular formula C12H26N2S2 B12582302 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane CAS No. 632330-79-1

3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane

Cat. No.: B12582302
CAS No.: 632330-79-1
M. Wt: 262.5 g/mol
InChI Key: ZLLZZDCQUGRCEZ-UHFFFAOYSA-N
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Description

3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is a chemical compound with the molecular formula C₁₂H₂₆N₂S₂. It is a member of the dithiadiazacyclododecane family, characterized by the presence of sulfur and nitrogen atoms within a twelve-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a disulfide compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the twelve-membered ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .

Scientific Research Applications

3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane exerts its effects is primarily through its ability to chelate metal ions. The sulfur and nitrogen atoms in the ring structure can coordinate with metal ions, forming stable complexes. These complexes can then participate in various biochemical and chemical processes, influencing molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,10,10-Tetramethyl-1,2-dithia-5,8-diazacyclododecane is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields .

Properties

CAS No.

632330-79-1

Molecular Formula

C12H26N2S2

Molecular Weight

262.5 g/mol

IUPAC Name

3,3,10,10-tetramethyl-1,2-dithia-5,8-diazacyclododecane

InChI

InChI=1S/C12H26N2S2/c1-11(2)5-8-15-16-12(3,4)10-14-7-6-13-9-11/h13-14H,5-10H2,1-4H3

InChI Key

ZLLZZDCQUGRCEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSSC(CNCCNC1)(C)C)C

Origin of Product

United States

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